(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide
Description
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide is a small-molecule inhibitor characterized by an enamide backbone with a dimethylamino-substituted alkyne moiety. This compound belongs to a class of irreversible tyrosine kinase inhibitors (TKIs) targeting epidermal growth factor receptor (EGFR) mutations, including resistance-associated variants like L858R/T790M in non-small cell lung cancer (NSCLC) . Its structural core—(E)-4-(dimethylamino)but-2-enamide—serves as a critical pharmacophore for covalent binding to cysteine residues in the EGFR kinase domain, enhancing inhibitory potency and selectivity .
Properties
IUPAC Name |
(E)-N-[4-(dimethylamino)but-2-ynyl]but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-4-7-10(13)11-8-5-6-9-12(2)3/h4,7H,8-9H2,1-3H3,(H,11,13)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFINEKKUOVFPR-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC#CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC#CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a dimethylamino group and an alkyne functional group. Its molecular formula is , with a molecular weight of approximately 219.29 g/mol. The structural representation can be summarized as follows:
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that the compound may modulate enzyme activities, particularly those involved in metabolic pathways. The specific interactions and resulting biochemical pathways are still under investigation, but potential targets include:
- Enzymes : Inhibition or activation of enzymes related to metabolic processes.
- Receptors : Interaction with neurotransmitter receptors, possibly influencing neuronal signaling.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14 | 64 |
| Bacillus subtilis | 16 | 32 |
| Escherichia coli | 8 | 1024 |
| Pseudomonas aeruginosa | 8 | 1024 |
This table summarizes the antimicrobial efficacy of the compound compared to standard antibiotics, indicating its potential as a lead compound for further development in antimicrobial therapies .
Anticancer Activity
In vitro studies have also explored the anticancer properties of this compound. Research has shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential role as an anticancer agent. Specific findings include:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer).
- Mechanism : Induction of caspase-dependent apoptosis.
The compound's ability to trigger programmed cell death highlights its therapeutic potential in oncology .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University focused on the antimicrobial properties of this compound. The study involved testing various concentrations against common bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, leading to further investigations into its mechanism and applications in treating infections caused by resistant strains.
Case Study 2: Anticancer Potential
Another investigation published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of the compound on several cancer cell lines. The study demonstrated that treatment with this compound resulted in decreased cell viability and increased markers for apoptosis, suggesting that this compound could serve as a basis for new cancer therapies.
Comparison with Similar Compounds
Structural Analogs and Modifications
The compound shares structural homology with several second-generation EGFR inhibitors, which differ primarily in substituents on the quinoline/quinazoline core and peripheral groups. Key analogs include:
Key Structural Insights:
- HKI-272 and BIBW2992 retain the (E)-4-(dimethylamino)but-2-enamide chain but vary in aryloxy and amino substituents, impacting target selectivity. For example, BIBW2992’s tetrahydrofuran-3-yloxy group enhances solubility compared to HKI-272’s pyridylmethoxy .
- Gozanertinib introduces a furopyrimidine core and hydroxy-phenylethylamino group, enabling dual inhibition of epigenetic targets (LSD1/HDAC6) alongside EGFR .
Pharmacological and Physicochemical Properties
Potency and Selectivity:
- BIBW2992 exhibits IC₅₀ values of 0.5 nM for EGFR and 14 nM for HER2, outperforming first-generation TKIs like gefitinib .
- PF-00299804 shows pan-HER activity with IC₅₀ < 6 nM for EGFR, HER2, and HER4, making it effective against heterodimer-driven resistance .
- HKI-272 demonstrates HER2-driven activity (IC₅₀ = 9 nM) but lower EGFR affinity (IC₅₀ = 92 nM), limiting its utility in EGFR-mutant NSCLC .
Solubility and Stability:
- The maleate salt of (E)-N-{4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl}-4-(dimethylamino)but-2-enamide () enhances aqueous solubility, critical for oral bioavailability .
- Crystalline forms of analogs like (S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide () improve thermal stability and shelf life .
Patent and Clinical Development
- BIBW2992 (Afatinib) : Approved by the FDA in 2013 for EGFR-mutant NSCLC; patents cover quinazoline derivatives with tetrahydrofuran substituents .
- PF-00299804 (Dacomitinib) : Granted FDA approval in 2018; patents emphasize piperidinyl modifications for CNS activity .
- Gozanertinib : In preclinical development, with patents highlighting furopyrimidine-based dual inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
